molecular formula C13H18N2O3 B8743686 Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

Cat. No. B8743686
M. Wt: 250.29 g/mol
InChI Key: AAHPNLQNWPFICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

InChI

InChI=1S/C13H18N2O3/c1-3-18-13(16)6-10(9-4-5-9)11-7-12(17-2)15-8-14-11/h7-10H,3-6H2,1-2H3

InChI Key

AAHPNLQNWPFICQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CC1)C2=CC(=NC=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A zinc powder (11.5 g) was added to a solution of ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)acrylate (5.57 g) in acetic acid (60 mL), and the mixture was stirred at room temperature for 10 min. The reaction mixture was filtered, and the solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (5.68 g) as a yellow oil. This compound was used for the next step without further purification.
Name
ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)acrylate
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.